molecular formula C9H8N2 B122460 4-Aminoisoquinoline CAS No. 23687-25-4

4-Aminoisoquinoline

Cat. No. B122460
CAS RN: 23687-25-4
M. Wt: 144.17 g/mol
InChI Key: ISIUXVGHQFJYHM-UHFFFAOYSA-N
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Description

4-Aminoquinolines are a class of compounds that have been historically significant in the field of synthetic chemotherapeutics, particularly for the treatment and prophylaxis of malaria. Chloroquine, a notable member of this class, has been highly effective and well-tolerated, but the emergence of resistant strains of the malarial parasite has necessitated the development of new synthetic alternatives .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives has been approached through various methods. One such method involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, resulting in a series of derivatives confirmed by NMR and FAB-MS spectral and elemental analyses . Another approach for the synthesis of 4-aminoquinolines starts from substituted anthranilonitriles, using a three-step process that includes condensation, cyclization in superacidic conditions, and treatment with NaOEt in ethanol . Additionally, a metal-free synthesis of multisubstituted 1-aminoisoquinoline derivatives has been reported, which employs a simple reaction of a 4 H -pyran derivative with secondary amines . Moreover, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr chemistry for assembling 4-aminoquinolines .

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline derivatives has been elucidated through various spectroscopic techniques. For instance, the structures of synthesized 4-aminoquinoline derivatives were confirmed by NMR and FAB-MS spectral and elemental analyses . Theoretical investigations have also been conducted to understand the reactive species during the cyclization process of synthesis . Furthermore, crystal structural analyses of 1-aminoisoquinoline derivatives have revealed that their solid-state emissions originate from twisted molecular conformations and loose stacking arrangements .

Chemical Reactions Analysis

The chemical reactivity of 4-aminoquinolines has been explored in the context of their potential as antimalarial and anticancer agents. For example, the synthesis of 4-aminoquinoline derivatives has been tailored to enhance their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent activity . Additionally, the reactivity of isoquinolinequinones with various substituents has been evaluated for their cytotoxic activity against several human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinolines are influenced by their molecular structure. The dual-state emissions of 1-aminoisoquinoline derivatives, exhibiting strong blue fluorescence in solution and solid-state blue fluorescence with high quantum yields, are a result of their molecular conformations . The protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, showing substantial monoprotonation at physiological pH . These properties are critical for their pharmacological applications and are taken into consideration during the drug development process .

Scientific Research Applications

Antimalarial Drug Development

4-Aminoisoquinolines (4AQ) are significant in the development of antimalarial drugs. Research has focused on understanding their mechanism of action, structure-activity relationships (SAR), and developing new compounds with enhanced efficacy against malaria, particularly chloroquine-resistant strains of Plasmodium falciparum. These efforts have led to promising new antimalarial candidates (O’Neill et al., 2006). Another study highlights the importance of the quinoline ring in antimalarial drugs and introduces novel synthetic analogues of chloroquine and amodiaquine, showing potential for next-generation antimalarial therapies (Parhizgar & Tahghighi, 2017).

Synthesis and Fluorescence Applications

A study describes the metal-free synthesis of multisubstituted 1-aminoisoquinoline derivatives, revealing their potential in developing solid-state fluorescent materials due to their dual-state emissions. This research opens new possibilities for using isoquinoline structures in fluorescent materials (Zhang et al., 2020).

Cancer Research and Drug Development

5-Aminoisoquinoline (5-AIQ) has been identified as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme overexpressed in various carcinoma cells. The development of radioiodinated 5-AIQ offers a highly specific tracer for targeting PARP-1 in colorectal carcinoma cells, indicating its potential in cancer diagnosis and therapy (El-Hamoly et al., 2020). Another research paper discusses the synthesis of aminoisoquinoline-5,8-quinones bearing α-amino acids, evaluated for their cytotoxic activity against cancer cell lines, revealing their significant potential as anticancer agents (Valderrama et al., 2016).

Development of 4-Aminoquinoline Based Sensors

A study in 2022 reviews the advancements in electrochemical sensors for 4-aminoquinoline drugs, emphasizing their importance in detecting these drugs in biological and environmental samples. This research underlines the sensitivity and efficiency of electrochemical methods in drug analysis (Matrouf et al., 2022).

Kinase Inhibitors and Anticancer Applications

4-Aminoquinazoline derivatives, having applications in medicinal chemistry, have been demonstrated as specific kinase inhibitors. They are used in the treatment of various cancers, including lung, breast, and prostate cancers. This highlights the role of 4-aminoquinazoline in developing target-specific anticancer therapies (Das & Hong, 2019).

Safety And Hazards

4-Aminoisoquinoline may cause skin and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 4-Aminoisoquinoline research could involve the development of new synthesis methods, as well as the exploration of its derivatives for various applications. For instance, a transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed recently .

properties

IUPAC Name

isoquinolin-4-amine
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InChI

InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIUXVGHQFJYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178351
Record name 4-Isoquinolylamine
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Molecular Weight

144.17 g/mol
Source PubChem
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Product Name

4-Aminoisoquinoline

CAS RN

23687-25-4
Record name 4-Isoquinolinamine
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Record name 4-Aminoisoquinoline
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Record name 4-Isoquinolylamine
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Record name 4-AMINOISOQUINOLINE
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Synthesis routes and methods I

Procedure details

A suspension of 4-bromoisoquinoline (25.0 g), copper(II) sulfate pentahydrate (30.4 g, Nacalai Tesque), 28% aqueous ammonia (100 ml) and 1,4-dioxane (100 ml) was stirred in a sealed tube at 165° C. for 21 hours. The reaction mixture was cooled to room temperature, the insoluble matters were removed by filtration through Celite, and the filtrate was extracted twice with ethyl acetate (150 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1) to obtain the title compound (13.2 g).
Quantity
25 g
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30.4 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
92
Citations
FW Bergstrom, JH Rodda - Journal of the American Chemical …, 1940 - ACS Publications
… The portion of the reaction mixture insolublein cold water was extracted with hot benzene, andthe latter concentrated to crystallize 4-aminoisoquinoline. Much of the tar surrounding the …
Number of citations: 23 pubs.acs.org
JJ Craig, WE Cass - Journal of the American Chemical Society, 1942 - ACS Publications
… 4-Aminoisoquinoline.—By modification of the conditions used by Bergstromand Rodda5 for the ammonolysis of 4-bromoisoquinoline, theyield of product was materially increased. …
Number of citations: 33 pubs.acs.org
JLEO ABERNETHY, W KILDAY - The Journal of Organic …, 1960 - ACS Publications
… The 4-aminoisoquinoline was then converted to the solid hydrochloride with a … 4-Aminoisoquinoline did not undergo a reaction with any of the acylated amino acids of this investigation. …
Number of citations: 7 pubs.acs.org
P Liang, A Kobayashi, T Hasegawa… - European Journal of …, 2017 - Wiley Online Library
Mononuclear Cu I iodide complexes, [CuI(PPh 3 ) 2 L] {PPh 3 = triphenylphosphine; L = 4‐aminoisoquinoline (4‐aiq) (2), 5‐aminoisoquinoline (5‐aiq) (3), and 5‐nitroisoquinoline (niq) (…
亀谷哲治, 気賀沢和雄, 柊木峯治… - Chemical and …, 1965 - jlc.jst.go.jp
… Ammonolysis of 4—bromoisoquinoline (V),“’” which was obtained by bromination of isoquinoline with bromine and hydrobromic acid, gave 4~aminoisoquinoline WI)” and its …
Number of citations: 2 jlc.jst.go.jp
S Chanmungkalakul, S Huang, X Wu… - Physical Chemistry …, 2023 - pubs.rsc.org
… Model compound 1 was selected and the ground state geometry of the 4-aminoisoquinoline starting material and possible products, quinoline N-methylated (1) and amino-methylated (1…
Number of citations: 3 pubs.rsc.org
X Hu, X Xie, Y Gan, G Wang, Y Liu - Organic Letters, 2021 - ACS Publications
… The catalyst system, featured on the nickel and Lewis acid dual catalysis, offers an attractive and efficient route for the synthesis of 3-aminoindoles and 4-aminoisoquinoline derivatives …
Number of citations: 10 pubs.acs.org
FH Case, AA Schilt, NT Simonzadeh - Analytical Chemistry, 1984 - ACS Publications
… 4-Aminoisoquinoline was prepared by animation of 4-bromoisoquinoline (16) which was diazotized followed by reduction with stannous chloride (17) to obtain the 4-…
Number of citations: 17 pubs.acs.org
MC Liu, TS Lin, P Penketh… - Journal of medicinal …, 1995 - ACS Publications
… The most active compounds synthesized were 4-aminoisoquinoline-l-carboxaldehyde thiosemicarbazone (9a) and4-(methylamino)isoquinoline-l-carboxaldehyde thiosemicarbazone (…
Number of citations: 74 pubs.acs.org
RI Fryer, JV Earley, E Evans, J Schneider… - The Journal of …, 1970 - ACS Publications
… was preferred over rearrangement, and with polyphosphoric acid the 4-aminoisoquinoline … l-Phenyl-7-chloro-4-aminoisoquinoline (18).—A mixture of 100 mg (0.37 mmol) of 16 and 4.5 …
Number of citations: 16 pubs.acs.org

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